B1194443 GFB-204

GFB-204

Cat. No.: B1194443
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GFB-204 is a potent and selective small-molecule inhibitor designed for advanced life science research. It specifically targets key pathways in the Transforming Growth Factor-Beta (TGF-β) signaling cascade, a critical regulator of cell proliferation, differentiation, and immune responses. In oncology research, this compound can be utilized to investigate the role of TGF-β in tumor microenvironment, epithelial-mesenchymal transition (EMT), and metastasis. Its application allows scientists to dissect mechanisms of immune evasion in the tumor context, potentially enhancing the efficacy of other therapeutic modalities. In immunological studies, this reagent is valuable for exploring T-cell regulation, particularly the differentiation and function of regulatory T cells (Tregs) and their immunosuppressive effects. This compound is provided as a lyophilized powder with a documented purity of >98% (as measured by HPLC). Researchers should reconstitute the product in a suitable solvent, such as phosphate-buffered saline, to prepare a stock solution, followed by further dilution to the desired working concentration in cell culture media. The product is quality-controlled for performance in cell-based assays. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or clinical use in humans. Please refer to the Certificate of Analysis for specific batch information, storage recommendations (-20°C), and handling procedures.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GFB204;  GFB-204;  GFB 204.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

GFB-204 distinguishes itself from other angiogenesis inhibitors through its dual-target mechanism and structural design. Below is a comparative analysis with key analogs:

Table 1: Pharmacological and Structural Comparison

Compound Target(s) Mechanism IC50 (nM) Selectivity Developmental Stage
This compound PDGFR, VEGFR Calix[4]arene-based dual inhibitor PDGF: 190; VEGF: 480 No effect on EGF, bFGF, IGF-1 pathways Preclinical
HBS 3 Ras-Sos interaction α-Helix mimetic Not reported Disrupts Ras signaling Early research
Sunitinib VEGFR, PDGFR, others Multi-kinase inhibitor VEGFR2: ~10–50 Broad kinase inhibition (off-target risks) FDA-approved

Key Findings:

Dual vs. Single Target Specificity

  • This compound uniquely blocks both PDGF and VEGF pathways, whereas first-generation calixarene-based inhibitors (e.g., those from Sebti et al.’s library) primarily target single receptors . Broad-spectrum kinase inhibitors like sunitinib lack this precision, leading to systemic toxicity .

Structural Advantages

  • The calix[4]arene scaffold of this compound enables multivalent interactions with PDGF and VEGF, contrasting with linear peptides (e.g., GGTI-2418) or small molecules that rely on single binding motifs . This design mimics natural protein-protein interaction interfaces, enhancing potency .

Preclinical Efficacy

  • At 5 mg/kg , this compound achieves tumor growth suppression comparable to sunitinib but with reduced off-target effects . In contrast, HBS 3, an α-helix mimetic, disrupts Ras signaling but lacks data on in vivo antitumor activity .

Developmental Challenges

  • While this compound’s dual inhibition is promising, its higher IC50 for VEGF (480 nM) compared to PDGF (190 nM) suggests room for optimization . By contrast, sunitinib’s lower IC50 for VEGFR2 (~10–50 nM) underpins its clinical success but also its toxicity profile .

Q & A

Q. What is the molecular mechanism of GFB-204 in inhibiting receptor tyrosine kinase (RTK) signaling pathways?

Q. How do researchers validate the selectivity of this compound across growth factor pathways?

Selectivity is tested by exposing cell lines to alternative growth factors (e.g., EGF, bFGF, IGF-1) and measuring downstream signaling via phospho-specific antibodies. For example, this compound shows no significant inhibition of EGF-stimulated Erk phosphorylation, confirming its specificity for PDGF/VEGF pathways. Negative controls (e.g., solvent-only treatments) and positive controls (e.g., known pathway inhibitors) are critical for assay reliability .

Q. What in vitro models are used to assess this compound’s anti-angiogenic effects?

Endothelial cell capillary network formation assays (e.g., Matrigel tubule formation) are standard. This compound reduces tubule length and branching by >60% at 500 nM, quantified using image analysis software (ImageJ). Co-culture systems with tumor cells further simulate tumor microenvironment interactions .

Advanced Research Questions

Q. How should researchers design dose-response experiments to optimize this compound’s therapeutic window?

  • Step 1: Establish a concentration range (e.g., 10 nM–1 µM) based on IC₅₀ values.
  • Step 2: Use viability assays (MTT/CellTiter-Glo) to differentiate cytotoxic vs. cytostatic effects.
  • Step 3: Apply pharmacokinetic modeling (e.g., Hill equation) to predict in vivo efficacy. Note: Include negative controls (vehicle) and account for batch variability in compound solubility .

Q. What experimental strategies resolve contradictory data in this compound’s efficacy across cancer models?

Contradictions often arise from tumor heterogeneity or microenvironment differences. Solutions include:

  • Multi-model validation: Test this compound in ≥3 cell lines (e.g., breast MDA-MB-231, lung A549, glioblastoma U87) with distinct genetic backgrounds.
  • Orthogonal assays: Combine phosphoproteomics with RNA-seq to identify compensatory pathways (e.g., MAPK/STAT3 crosstalk).
  • Meta-analysis: Compare results with published inhibitors (e.g., sunitinib) to contextualize efficacy .

Q. What methodologies are recommended for analyzing this compound’s impact on tumor growth in vivo?

  • Xenograft models: Use immunodeficient mice implanted with human tumor cells. Measure tumor volume biweekly.
  • Endpoint analysis: Harvest tumors for histology (H&E staining) and immunohistochemistry (CD31 for angiogenesis).
  • Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes. Example Finding: this compound (50 mg/kg, daily oral) reduces tumor volume by 55% vs. control (p < 0.001) in MDA-MB-231 xenografts .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control: Use HPLC-MS to verify purity (>98%) and stability (e.g., no degradation at −80°C).
  • Bioactivity confirmation: Re-test each batch in a baseline assay (e.g., PDGFR-β phosphorylation).
  • Documentation: Adhere to FAIR data principles by reporting synthesis protocols in supplementary materials .

Q. What are best practices for replicating this compound studies across laboratories?

  • Standardized protocols: Share step-by-step methods (e.g., cell culture conditions, antibody dilutions).
  • Data transparency: Publish raw data (e.g., flow cytometry files) in repositories like Figshare.
  • Collaborative verification: Partner with independent labs for inter-laboratory validation .

Key Data Contradictions and Solutions

ObservationPotential CauseResolution Strategy
Variable IC₅₀ in endothelial vs. cancer cellsDifferential receptor expressionPerform flow cytometry for receptor quantification
Inconsistent in vivo tumor suppressionMetabolic clearance differencesOptimize dosing schedules (e.g., BID dosing)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.